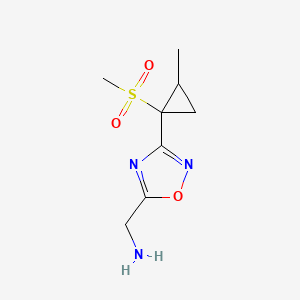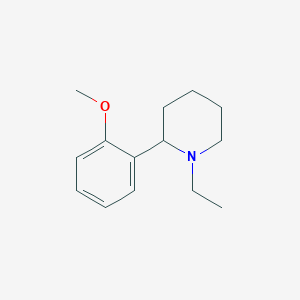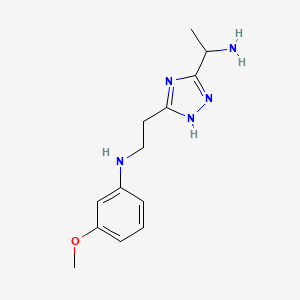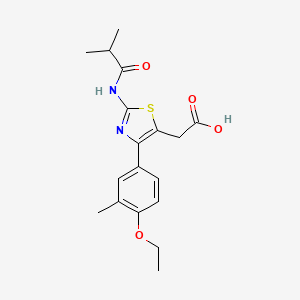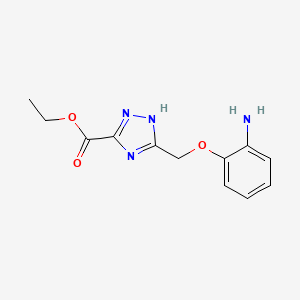
Ethyl 3-((2-aminophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-((2-aminophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2-aminophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 2-aminophenol with ethyl 3-bromomethyl-1H-1,2,4-triazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-aminophenol attacks the bromomethyl group of the triazole derivative, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and concentration, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 3-((2-aminophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Carboxylic acid derivatives.
科学研究应用
Ethyl 3-((2-aminophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Ethyl 3-((2-aminophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate: A similar compound with a thiophene ring instead of a triazole ring.
Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate: Another related compound with a thiophene ring and a methoxyphenyl group.
Uniqueness
Ethyl 3-((2-aminophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate is unique due to its triazole ring, which imparts specific chemical and biological properties. The presence of the triazole ring can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds with different ring systems.
属性
分子式 |
C12H14N4O3 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC 名称 |
ethyl 5-[(2-aminophenoxy)methyl]-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C12H14N4O3/c1-2-18-12(17)11-14-10(15-16-11)7-19-9-6-4-3-5-8(9)13/h3-6H,2,7,13H2,1H3,(H,14,15,16) |
InChI 键 |
CAHRGGFZNAUKCK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NNC(=N1)COC2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11794375.png)

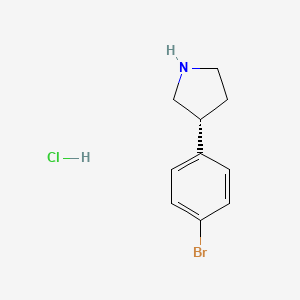

![2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11794387.png)

![(7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B11794404.png)

